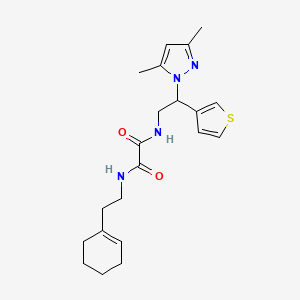

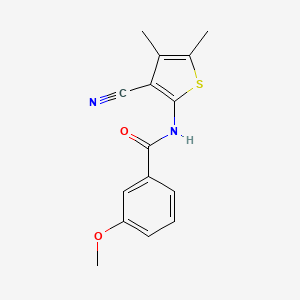

![molecular formula C12H13N3O2S B3006881 1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1351594-73-4](/img/structure/B3006881.png)

1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide, also known by its chemical formula C8H9N3OS , is a compound with a unique heterocyclic structure. It contains a thiazole ring fused to an azetidine ring, along with a carboxamide functional group. The compound’s molecular weight is approximately 195.244 g/mol .

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the reaction between 6-methoxybenzo[d]thiazole-2-carbonyl chloride and hydrazine hydrate . This reaction yields the desired product, this compound. The synthetic route may vary depending on the specific research context .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Novel Heterocyclic Compounds : This compound serves as a precursor in synthesizing various heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These synthesized compounds exhibit potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Alkylation of Penicillanates : The compound's structure allows selective cleavage of thiazolidine rings, leading to the formation of non-fused β-lactam ring structures, which are crucial in antibiotic development (Clayton et al., 1971).

Biomedical Applications

Antimicrobial Activity : It plays a significant role in the development of new antimicrobial agents. Compounds derived from it have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal isolates, indicating its potential in addressing antibiotic resistance (Gilani et al., 2016).

Synthesis of Thiopeptide Antibiotics : It is utilized in the total synthesis of thiopeptide antibiotics like amythiamicin D, which have reported activity against MRSA and malaria. This showcases its role in developing treatments for challenging infectious diseases (Hughes et al., 2005).

Serotonin-3 (5-HT3) Receptor Antagonists : Derivatives of this compound have shown high affinity for 5-HT3 receptors, indicating its potential in developing treatments for disorders related to serotonin imbalance, such as depression and anxiety (Kuroita et al., 1996).

Cytotoxicity and Antitumor Activity : Its derivatives have been evaluated for cytotoxicity against various cancer cell lines, suggesting its potential use in cancer research and therapy (Hassan et al., 2014).

Anticonvulsant Agents : Compounds synthesized from this chemical have demonstrated significant anticonvulsant activity, making it a valuable compound in developing new treatments for seizure disorders (Ugale et al., 2012).

Propiedades

IUPAC Name |

1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-17-8-2-3-9-10(4-8)18-12(14-9)15-5-7(6-15)11(13)16/h2-4,7H,5-6H2,1H3,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUITFSDEQXFKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

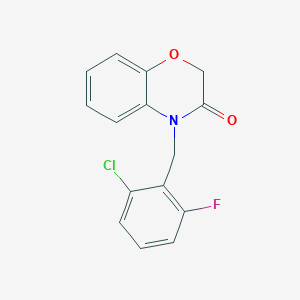

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B3006800.png)

![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)

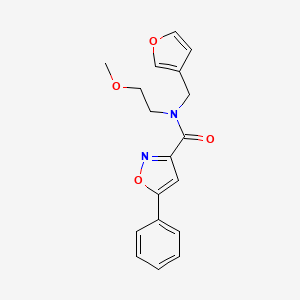

![N-Methyl-N-[2-oxo-2-[2-[4-[(5-phenyltetrazol-2-yl)methyl]benzoyl]hydrazinyl]ethyl]prop-2-enamide](/img/structure/B3006804.png)

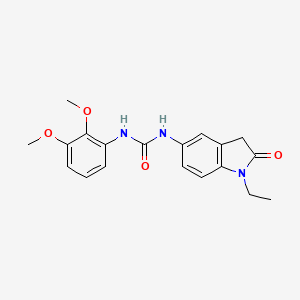

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3006808.png)

![4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3006809.png)

![2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B3006812.png)

![methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B3006820.png)